purvalanol A

Catalog No.
S548119
CAS No.
212844-53-6
M.F
C19H25ClN6O
M. Wt
388.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
purvalanol A

CAS Number

212844-53-6

Product Name

purvalanol A

IUPAC Name

(2R)-2-[[6-(3-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol

Molecular Formula

C19H25ClN6O

Molecular Weight

388.9 g/mol

InChI

InChI=1S/C19H25ClN6O/c1-11(2)15(9-27)23-19-24-17(22-14-7-5-6-13(20)8-14)16-18(25-19)26(10-21-16)12(3)4/h5-8,10-12,15,27H,9H2,1-4H3,(H2,22,23,24,25)/t15-/m0/s1

InChI Key

PMXCMJLOPOFPBT-HNNXBMFYSA-N

SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC=C3)Cl

Solubility

Soluble in DMSO

Synonyms

6-((3-chloro)anilino)-2-(isopropyl-2-hydroxyethylamino)-9-isopropylpurine, purvalanol A

Canonical SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC=C3)Cl

Isomeric SMILES

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC=C3)Cl

Description

The exact mass of the compound purvalanol A is 388.17784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. It belongs to the ontological category of purvalanol in the ChEBI Ontology tree. The storage condition is described as 0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years)..

Purvalanol A is a selective inhibitor of cyclin-dependent kinases, particularly Cdc2, which plays a crucial role in regulating the cell cycle. Its chemical structure is characterized by the formula C20H25ClN6O3C_{20}H_{25}ClN_{6}O_{3} and it belongs to the class of organic compounds known as 6-aminopurines. At low concentrations, specifically around 2 μM, it effectively inhibits the kinase activity of Cdc2, thereby interfering with the transition from the G2 phase to mitosis. This inhibition leads to significant cellular effects, including apoptosis and loss of clonogenicity in various cancer cell lines, such as gastric cancer cells .

Purvalanol A acts as a CDK inhibitor by binding to the ATP-binding pocket of CDKs, preventing ATP from binding and subsequent CDK activation []. This disrupts the phosphorylation of key cell cycle regulatory proteins, leading to cell cycle arrest in the G1 and G2 phases. Additionally, Purvalanol A may induce endoplasmic reticulum stress-mediated apoptosis (programmed cell death) and autophagy (cellular self-digestion) in cancer cells [].

Purvalanol A primarily functions by binding to cyclin-dependent kinases, preventing their interaction with cyclins. This action disrupts the phosphorylation processes essential for cell cycle progression. The compound's mechanism involves blocking the ATP-binding site of these kinases, which is critical for their activity. The inhibition of Cdc2 by Purvalanol A results in downstream effects on various signaling pathways associated with cell cycle regulation and apoptosis induction .

Purvalanol A exhibits significant biological activity, particularly in cancer therapy. It has been shown to induce apoptosis in several cancer cell types, including ovarian and gastric cancers. The compound enhances the efficacy of other chemotherapeutic agents, such as cisplatin, by reversing drug resistance and promoting apoptotic pathways through mechanisms involving reactive oxygen species and the Akt/mTOR signaling pathway . Additionally, Purvalanol A has been found to activate p38 MAPK signaling, which further contributes to its pro-apoptotic effects in neutrophils .

The synthesis of Purvalanol A typically involves multi-step organic reactions starting from simpler purine derivatives. One common approach includes:

  • Formation of the Core Structure: This involves creating a purine base through condensation reactions.
  • Introduction of Functional Groups: Specific functional groups are added via nucleophilic substitution or coupling reactions to achieve the desired biological activity.
  • Final Modifications: The introduction of chlorine and other substituents is performed to enhance selectivity and potency against cyclin-dependent kinases.

Microwave-assisted synthesis techniques have also been explored to optimize reaction conditions and improve yields .

Purvalanol A is primarily researched for its potential applications in cancer therapy due to its ability to inhibit key cell cycle regulators. Its applications include:

  • Cancer Treatment: Used as a research tool to study cell cycle dynamics and apoptosis in cancer cells.
  • Combination Therapy: Enhances the effectiveness of other chemotherapeutic agents like cisplatin, making it a candidate for combination therapies in resistant cancer types .
  • Research Tool: Employed in laboratory settings to investigate the roles of cyclin-dependent kinases in various biological processes.

Studies have demonstrated that Purvalanol A interacts synergistically with other drugs such as cisplatin and taxol. These interactions often lead to enhanced apoptosis rates in cancer cells compared to treatments with individual agents. For instance, co-treatment with Purvalanol A and taxol has shown increased expression inhibition of oncoprotein 18/stathmin, which is involved in microtubule dynamics during mitosis . Moreover, its ability to modulate signaling pathways like ROS/Akt/mTOR enhances its therapeutic potential against tumors resistant to standard treatments .

Several compounds exhibit similar mechanisms of action or structural characteristics as Purvalanol A. Here are some notable comparisons:

Compound NameMechanism of ActionUnique Features
RoscovitineInhibits cyclin-dependent kinasesSelective for CDK1/CDK2; used in various cancers
OlomoucineInhibits cyclin-dependent kinasesBroader spectrum; less selective than Purvalanol A
5-FluorouracilAntimetabolite affecting DNA synthesisPrimarily used in colorectal cancer treatment
PalbociclibSelective CDK4/6 inhibitorFDA-approved for breast cancer

Purvalanol A stands out due to its specific targeting of Cdc2 and its unique ability to enhance apoptosis through various pathways while being effective at low concentrations .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

388.1778371 g/mol

Monoisotopic Mass

388.1778371 g/mol

Heavy Atom Count

27

Appearance

Grey to green solid powder

Storage

0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years).

UNII

YP483E75C4

Other CAS

212844-53-6

Wikipedia

2-({6-[(3-chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)-3-methylbutan-1-ol
Purvalanol A

Dates

Modify: 2023-08-15
1: Obakan P, Arısan ED, Ozfiliz P, Coker-Gürkan A, Palavan-Ãœnsal N. Purvalanol A is a strong apoptotic inducer via activating polyamine catabolic pathway in MCF-7 estrogen receptor positive breast cancer cells. Mol Biol Rep. 2013 Nov 5. [Epub ahead of print] PubMed PMID: 24190492.
2: Hofman J, Kučera R, Cihalova D, Klimes J, Ceckova M, Staud F. Olomoucine II, but Not Purvalanol A, Is Transported by Breast Cancer Resistance Protein (ABCG2) and P-Glycoprotein (ABCB1). PLoS One. 2013 Oct 8;8(10):e75520. doi: 10.1371/journal.pone.0075520. PubMed PMID: 24116053; PubMed Central PMCID: PMC3792958.
3: Hofman J, Ahmadimoghaddam D, Hahnova L, Pavek P, Ceckova M, Staud F. Olomoucine II and purvalanol A inhibit ABCG2 transporter in vitro and in situ and synergistically potentiate cytostatic effect of mitoxantrone. Pharmacol Res. 2012 Mar;65(3):312-9. doi: 10.1016/j.phrs.2011.11.017. Epub 2011 Dec 6. PubMed PMID: 22173067.
4: Hikita T, Oneyama C, Okada M. Purvalanol A, a CDK inhibitor, effectively suppresses Src-mediated transformation by inhibiting both CDKs and c-Src. Genes Cells. 2010 Oct;15(10):1051-62. doi: 10.1111/j.1365-2443.2010.01439.x. Epub 2010 Sep 5. PubMed PMID: 20825494.
5: Agbottah E, Yeh WI, Berro R, Klase Z, Pedati C, Kehn-Hall K, Wu W, Kashanchi F. Two specific drugs, BMS-345541 and purvalanol A induce apoptosis of HTLV-1 infected cells through inhibition of the NF-kappaB and cell cycle pathways. AIDS Res Ther. 2008 Jun 10;5:12. doi: 10.1186/1742-6405-5-12. PubMed PMID: 18544167; PubMed Central PMCID: PMC2483717.
6: Iizuka D, Ogura A, Kuwabara M, Inanami O. Purvalanol A induces apoptosis and downregulation of antiapoptotic proteins through abrogation of phosphorylation of JAK2/STAT3 and RNA polymerase II. Anticancer Drugs. 2008 Jul;19(6):565-72. doi: 10.1097/CAD.0b013e3282fe330e. PubMed PMID: 18525315.
7: Iizuka D, Inanami O, Kashiwakura I, Kuwabara M. Purvalanol A enhances cell killing by inhibiting up-regulation of CDC2 kinase activity in tumor cells irradiated with high doses of X rays. Radiat Res. 2007 May;167(5):563-71. PubMed PMID: 17474786.
8: Maćkowiak M, Kolasiewicz W, Markowicz-Kula K, Wedzony K. Purvalanol A, inhibitor of cyclin-dependent kinases attenuates proliferation of cells in the dentate gyrus of the adult rat hippocampus. Pharmacol Rep. 2005 Nov-Dec;57(6):845-9. PubMed PMID: 16382206.
9: Villerbu N, Gaben AM, Redeuilh G, Mester J. Cellular effects of purvalanol A: a specific inhibitor of cyclin-dependent kinase activities. Int J Cancer. 2002 Feb 20;97(6):761-9. PubMed PMID: 11857351.

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